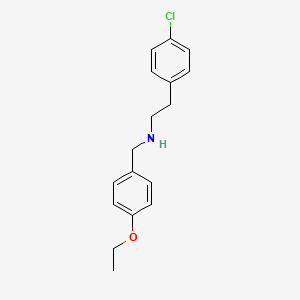

![molecular formula C18H13N7O4 B4585090 7-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585090.png)

7-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Overview

Description

This compound belongs to a class of chemicals that include various heterocyclic frameworks, notable for their potential in medicinal chemistry and materials science. Its complex structure suggests it could have significant interactions with biological receptors or exhibit unique physical and chemical properties.

Synthesis Analysis

The synthesis of related pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines and 1,2,3-triazolo[4,5-e]1,2,4-triazolo[1,5-c]pyrimidines involves several steps, starting from precursor molecules to achieve the desired compound with potent activity as adenosine A2a receptor antagonists (Baraldi et al., 1994). These syntheses typically involve condensation reactions, cyclization steps, and functional group transformations to introduce various substituents into the heterocyclic core.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized, revealing insights into its geometrical parameters and spectral data, supported by DFT calculations (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidative cyclization and nucleophilic substitution, to form a new class of potent xanthine oxidase inhibitors (Nagamatsu & Fujita, 1999). The reactivity is influenced by the presence of functional groups that can undergo transformations under specific conditions.

Scientific Research Applications

Synthesis and Labeling Applications

- The synthesis of tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, was achieved. This compound was synthesized for use in binding assays and to study A2A receptors in rat striatal membranes (Baraldi et al., 1996).

Chemical Structure and Synthesis Studies

- Research on new pyrimidine and fused pyrimidine derivatives has been conducted. This includes the synthesis of various compounds, such as tetra-substituted pyrimidines and triazolopyrimidines, highlighting the versatility of these chemical structures (Ahmed et al., 2003).

Receptor Antagonist Properties

- A study on pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines and 1,2,3-triazolo[4,5-e]1,2,4-triazolo[1,5-c]pyrimidines identified SCH 58261 as a potent and selective adenosine A2a antagonist in binding assays (Baraldi et al., 1994).

Nitration Studies and Derivative Synthesis

- Research explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the formation of various nitration products. This study contributes to understanding the chemical behavior of these compounds under different conditions (Gazizov et al., 2020).

Crystal Structure and Spectroscopic Characterization

- A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, characterized by X-ray diffraction, and spectroscopic techniques. This contributes to the understanding of the molecular structure of such compounds (Lahmidi et al., 2019).

Pharmacokinetics and Metabolism

- A study assessed the pharmacokinetics and metabolism profiles of SCH 58261 in rats. This involved developing methods for determining SCH 58261 in rat plasma and understanding its behavior in vivo (Park et al., 2020).

Synthesis of Fused Heterocyclic Compounds

- Research on the synthesis of fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines, highlights the potential of these compounds in various biological applications (Shaaban et al., 2008).

properties

IUPAC Name |

10-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O4/c1-23-17-14(8-20-23)18-21-16(22-24(18)10-19-17)15-7-6-13(29-15)9-28-12-4-2-11(3-5-12)25(26)27/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQYLDMKBXUVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-{5-[(4-nitrophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

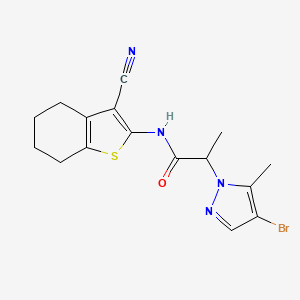

![2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4585008.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4585020.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)

![4-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4585022.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)

![2-ethyl 4-methyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4585042.png)

![N-{2-(4-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4585063.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4585071.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4585075.png)

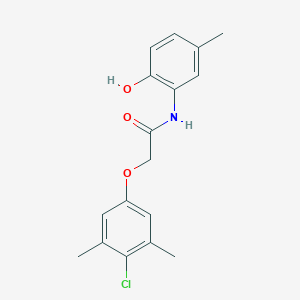

![methyl 2-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585094.png)

![2-(4-bromophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4585097.png)